4-Iodo-1-isopropyl-2-nitrobenzene
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Overview
Description
4-Iodo-1-isopropyl-2-nitrobenzene is an organic compound with the molecular formula C9H10INO2. It belongs to the class of nitrobenzenes and is characterized by the presence of an iodine atom, an isopropyl group, and a nitro group attached to a benzene ring. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-isopropyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-iodo-4-isopropylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include Friedel-Crafts acylation followed by nitration and subsequent reduction steps to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-isopropyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products:
Reduction: 4-Iodo-1-isopropyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Iodo-1-isopropyl-2-nitrobenzene is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with potential therapeutic properties.
Industrial Applications: The compound is employed in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Iodo-1-isopropyl-2-nitrobenzene involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. This process is facilitated by the presence of a catalyst, which lowers the activation energy and enhances the reaction rate .
Comparison with Similar Compounds
1-Iodo-4-nitrobenzene: Lacks the isopropyl group, making it less sterically hindered.
4-Iodo-2-nitrobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Properties
IUPAC Name |
4-iodo-2-nitro-1-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJWSXGCZHIFLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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